PDGFR Selectivity and Potency: SU9518 vs. SU6668 and Imatinib
SU9518 demonstrates a distinct selectivity and potency profile compared to its structural analog SU6668 and the clinically approved multi-kinase inhibitor Imatinib. In cell-based proliferation assays, SU9518 inhibits PDGF-induced BrdU incorporation with an IC50 of 0.053 μM, while its activity against FGF- and EGF-induced proliferation is markedly weaker (IC50 = 4.40 μM and 9.63 μM, respectively), yielding a selectivity ratio of approximately 83-fold over FGF and 182-fold over EGF [1]. In contrast, SU6668 exhibits potent inhibition of PDGFRβ (IC50 = 0.008 μM) but also strongly inhibits Flk-1/KDR (IC50 = 2.1 μM) and FGFR1 (IC50 = 1.2 μM), making it a less selective tool for isolating PDGFR-specific effects . Imatinib, while active against PDGFRα (reported IC50 values range from 0.018 to 2.5 μM depending on assay format), also potently inhibits Bcr-Abl and c-Kit, complicating pathway attribution in fibrosis models .
| Evidence Dimension | Selectivity index (IC50 ratio) for PDGF vs. other growth factors |
|---|---|
| Target Compound Data | IC50 PDGF = 0.053 μM; FGF = 4.40 μM; EGF = 9.63 μM |
| Comparator Or Baseline | SU6668: IC50 PDGFRβ = 0.008 μM, Flk-1/KDR = 2.1 μM, FGFR1 = 1.2 μM; Imatinib: IC50 PDGFRα = 0.018–2.5 μM, plus Bcr-Abl and c-Kit inhibition |
| Quantified Difference | SU9518: ~83-fold selective for PDGF over FGF; SU6668: ~262-fold selective for PDGFRβ over Flk-1; Imatinib: multi-targeted |
| Conditions | Mouse fibroblasts expressing human PDGFRβ; cell-free kinase assays |
Why This Matters
For researchers requiring a selective chemical probe to interrogate PDGFRα-specific signaling without confounding VEGFR, FGFR, or Bcr-Abl inhibition, SU9518 provides a cleaner pharmacological tool than either SU6668 or Imatinib.
- [1] Yamasaki Y, Miyoshi S, et al. Weekly Dosing With the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor SU9518 Significantly Inhibits Arterial Stenosis. Circ Res. 2001;88(6):630-636. doi:10.1161/01.res.88.6.630 View Source
